3-Methoxy-5-methylpyridine
Overview
Description
3-Methoxy-5-methylpyridine is a substituted pyridine . It has an empirical formula of C6H7NO and a molecular weight of 109.13 . It is a heterocyclic building block .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1cccnc1
. The InChI representation is 1S/C6H7NO/c1-8-6-3-2-4-7-5-6/h2-5H,1H3
. Chemical Reactions Analysis
The kinetics of the oxidation of 3-Methoxypyridine mediated by sulphate radicals has been investigated by flash photolysis of peroxodisulphate . Ortho lithiation of 3-Methoxypyridine has been studied using mesityllithium as the metalating base .Physical and Chemical Properties Analysis
This compound has a refractive index of 1.518 (lit.) . It has a boiling point of 65 °C/15 mmHg (lit.) and a density of 1.083 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Synthesis of Novel Pharmaceutical Compounds
3-Methoxy-5-methylpyridine is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, Adger et al. (1988) described its role in creating a long-acting histamine H2-receptor antagonist, SK&F 93574. This process involved alkylation of 2-methoxy-4-methylpyridine, showcasing its importance in medicinal chemistry (Adger et al., 1988).
2. Development of Schiff Bases
Linsha (2015) reported the synthesis of a new Schiff base using this compound derivatives. This involved a condensation reaction with 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine. Schiff bases have diverse applications in analytical chemistry and coordination compounds (Linsha, 2015).
3. Voltage-Gated Potassium Channel Blockers
Rodríguez-Rangel et al. (2020) investigated this compound derivatives as potential voltage-gated potassium channel blockers, which could have implications in therapeutic and imaging applications for neurological disorders like multiple sclerosis (Rodríguez-Rangel et al., 2020).
4. Synthesis of Heterocyclic Derivatives
Janin et al. (1999) studied the methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones, leading to the preparation of new heterocyclic derivatives that could serve as building blocks for biologically active compounds (Janin et al., 1999).
5. Gastric-Acid Inhibiting Compounds
Mittelbach et al. (1988) described the synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important building block for gastric-acid inhibiting compounds. This demonstrates the role of this compound derivatives in creating treatments for gastrointestinal disorders (Mittelbach et al., 1988).
Safety and Hazards
Properties
IUPAC Name |
3-methoxy-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-7(9-2)5-8-4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPWXHZDGMUMBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609539 | |
Record name | 3-Methoxy-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78210-42-1 | |
Record name | 3-Methoxy-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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